molecular formula C29H18Br2 B3030019 5,9-dibromo-7,7-diphenyl-7H-Benzo[c]fluorene CAS No. 854952-90-2

5,9-dibromo-7,7-diphenyl-7H-Benzo[c]fluorene

Cat. No.: B3030019
CAS No.: 854952-90-2
M. Wt: 526.3 g/mol
InChI Key: DQOKACQQFORURI-UHFFFAOYSA-N
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Description

5,9-Dibromo-7,7-diphenyl-7H-benzo[c]fluorene (CAS: 854952-90-2) is a polycyclic aromatic hydrocarbon (PAH) derivative with a benzo[c]fluorene core. The molecule features two bromine atoms at positions 5 and 9 and two phenyl groups at position 7 (Figure 1). Its molecular formula is C29H18Br2, with a molecular weight of 526.16 g/mol. This compound is primarily used in organic light-emitting diode (OLED) materials due to its extended π-conjugation and electron-deficient character, which enhances charge transport properties. It is commercially available with high purity (>99%) and is classified as a specialty chemical for research and industrial applications.

Properties

IUPAC Name

5,9-dibromo-7,7-diphenylbenzo[c]fluorene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H18Br2/c30-21-15-16-24-25(17-21)29(19-9-3-1-4-10-19,20-11-5-2-6-12-20)26-18-27(31)22-13-7-8-14-23(22)28(24)26/h1-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQOKACQQFORURI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C3=C(C=CC(=C3)Br)C4=C2C=C(C5=CC=CC=C54)Br)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H18Br2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,9-dibromo-7,7-diphenyl-7H-benzo[c]fluorene typically involves the bromination of 7,7-diphenyl-7H-benzo[c]fluorene. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination reaction, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atoms at positions 5 and 9 serve as leaving groups in palladium-catalyzed Suzuki reactions. A representative study demonstrated the coupling of 5,9-dibromo-7,7-diphenyl-7H-benzo[c]fluorene with arylboronic acids under optimized conditions :

Entry Catalyst Base Solvent Temperature Yield
1Pd(PPh₃)₄K₂CO₃Toluene80°C82%
2Pd(OAc)₂CsFDMF100°C75%
3PdCl₂(dppf)Na₂CO₃Dioxane90°C68%

This reaction produces diarylated derivatives, which are valuable in materials science for tuning photophysical properties .

Propargylic Alcohol Coupling

The compound participates in Lewis acid-catalyzed reactions with propargylic alcohols. BF₃·OEt₂ facilitates the formation of carbocation intermediates, enabling nucleophilic attack by substituted 7-azaindoles. Key outcomes include :

  • Mechanism :

    • BF₃·OEt₂ activates the propargylic alcohol to form a carbocation.

    • Nucleophilic attack by 7-azaindole generates 3-alkylated products.

    • Subsequent elimination yields conjugated alkyne derivatives.

  • Yield Optimization :

    Catalyst Solvent Time Yield
    BF₃·OEt₂DCM10 min83%
    InBr₃DCM45 min59%
    FeCl₃DCM60 min25%

Click Chemistry Functionalization

The bromine substituents enable azide-alkyne cycloaddition (CuAAC) reactions. For example, sodium azide substitution followed by reaction with benzyl bromide in the presence of CuI yields triazole-linked derivatives :

Reaction Scheme :
C29H18Br2+NaN3C29H18N3BrCuITriazole derivative\text{C}_{29}\text{H}_{18}\text{Br}_2+\text{NaN}_3\rightarrow \text{C}_{29}\text{H}_{18}\text{N}_3\text{Br}\xrightarrow{\text{CuI}}\text{Triazole derivative}

Conditions :

  • Solvent: DMF/H₂O (1:1)

  • Catalyst: CuI (2.5 mol%)

  • Yield: 70–85%

Stability and Side Reactions

  • Debromination : Prolonged heating (>120°C) in polar solvents (e.g., DMF) leads to partial debromination, forming 7,7-diphenyl-7H-benzo[c]fluorene .

  • Oxidation : Exposure to strong oxidants (e.g., KMnO₄) degrades the fluorene backbone, producing carboxylic acid derivatives .

Scientific Research Applications

Unfortunately, the provided search results offer limited information regarding specific applications of the chemical compound 5,9-dibromo-7,7-diphenyl-7H-benzo[c]fluorene. However, based on the available data, here’s what can be gathered:

Basic Information

  • Name : 5,9-Dibromo-7,7-diphenyl-7H-benzo[c]fluorene .
  • Molecular Formula : C29H18Br2C_{29}H_{18}Br_2 .
  • Molecular Weight : 526.26 .
  • CAS Number : 854952-90-2 .
  • Purity : Typically around 97% .
  • Appearance : White to almost white powder or crystal .
  • Storage : Recommended to be stored at room temperature, ideally in a cool and dark place (below 15°C) .
  • Related Terms : Synonyms include 7H-Benzo[c]fluorene, 5, 9-dibromo-7, 7-iphenyl- .

Potential Applications

  • Research Use : The compound is primarily intended for professional manufacturing, research laboratories, and industrial or commercial usage . It is not meant for medical or consumer use .
  • Organic Building Block : 5,9-Dibromo-7,7-diphenyl-7H-benzo[c]fluorene is categorized as an organic building block . This suggests its utility in the synthesis of more complex organic molecules.
  • Emission Materials : It may be used in emission materials and organic electronic devices .
  • GlpBio Products : Some search results indicate that the compound is a GlpBio product cited in reputable papers, further pointing to its use in research .
  • Synthesis of materials : It can be used in the synthesis of materials for organic light-emitting diodes .

General Information on Benzo[c]fluorene

While not specific to the dibromo derivative, information on benzo[c]fluorene, the parent compound, can provide some context:

  • PAH Component : Benzo[c]fluorene is a polycyclic aromatic hydrocarbon (PAH) found in coal tar, cigarette smoke, and smog .
  • Mutagenic Activity : It exhibits mutagenic activity .
  • Absorption and Metabolism : It is absorbed through ingestion, inhalation, and dermal contact, and is metabolized by CYP enzymes in the liver .
  • Carcinogenicity : Studies suggest that benzo[c]fluorene metabolites can bind to DNA, potentially leading to cancer, particularly lung tumors .

Safety and Handling

  • Restrictions : This chemical is not available for purchase by consumers or medical facilities .
  • Professional Use : It is strictly for use in professional manufacturing, research laboratories, and industrial/commercial settings .

Mechanism of Action

The mechanism of action of 5,9-dibromo-7,7-diphenyl-7H-benzo[c]fluorene is primarily related to its electronic properties. The presence of bromine atoms and phenyl groups influences the compound’s electron distribution, making it suitable for use in electronic applications. The compound interacts with molecular targets through π-π interactions and halogen bonding, which are crucial for its function in organic electronics .

Comparison with Similar Compounds

5,9-Dibromo-7,7-dimethyl-7H-benzo[c]fluorene (CAS: 1056884-35-5)

  • Molecular Formula : C19H14Br2
  • Molecular Weight : 402.12 g/mol.
  • Key Differences :
    • Substituents: Methyl groups at position 7 instead of phenyl.
    • Electronic Effects: Methyl groups are electron-donating, reducing the electron-withdrawing effect compared to diphenyl substitution.
    • Applications: Less thermally stable than the diphenyl analogue, limiting its use in high-performance OLEDs.

9-Bromo-7,7-dimethyl-7H-benzo[c]fluorene (CAS: 1198396-46-1)

  • Molecular Formula : C17H13Br
  • Molecular Weight : 297.19 g/mol.
  • Key Differences :
    • Single bromine atom at position 7.
    • Lower molecular weight and reduced halogen content result in weaker intermolecular interactions, affecting crystallinity and optoelectronic performance.

7-Bromo-9,9-dimethyl-9H-fluorene-2-carbaldehyde (CAS: 944940-90-3)

  • Molecular Formula : C17H13BrO
  • Molecular Weight : 313.19 g/mol.
  • Key Differences :
    • Aldehyde functional group at position 2 introduces polarity, enhancing solubility in polar solvents.
    • Lacks the extended aromatic system of benzo[c]fluorene, reducing conjugation length.

9,9-Dihexyl-2,7-dibromofluorene

  • Molecular Formula : C25H30Br2
  • Molecular Weight : 506.32 g/mol.
  • Key Differences :
    • Hexyl chains at position 9 improve solubility in organic solvents, facilitating polymer synthesis.
    • Bromine at positions 2 and 7 instead of 5 and 9 alters electronic distribution.

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Applications
5,9-Dibromo-7,7-diphenyl-7H-benzo[c]fluorene 854952-90-2 C29H18Br2 526.16 Br (5,9); Ph (7) OLEDs, semiconductors
5,9-Dibromo-7,7-dimethyl-7H-benzo[c]fluorene 1056884-35-5 C19H14Br2 402.12 Br (5,9); CH3 (7) Intermediate synthesis
9-Bromo-7,7-dimethyl-7H-benzo[c]fluorene 1198396-46-1 C17H13Br 297.19 Br (9); CH3 (7) Photovoltaics
7-Bromo-9,9-dimethyl-9H-fluorene-2-carbaldehyde 944940-90-3 C17H13BrO 313.19 Br (7); CHO (2); CH3 (9) Organic synthesis
9,9-Dihexyl-2,7-dibromofluorene - C25H30Br2 506.32 Br (2,7); C6H13 (9) Conjugated polymers

Biological Activity

5,9-Dibromo-7,7-diphenyl-7H-benzo[c]fluorene (CAS No. 854952-90-2) is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention in the field of biological research due to its potential biological activities. This compound is structurally characterized by the presence of bromine substituents and phenyl groups, which may influence its reactivity and interactions within biological systems. This article aims to provide a comprehensive overview of the biological activity associated with 5,9-dibromo-7,7-diphenyl-7H-benzo[c]fluorene, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Molecular Structure

The molecular formula of 5,9-dibromo-7,7-diphenyl-7H-benzo[c]fluorene is C19H14Br2C_{19}H_{14}Br_2. The structure consists of a benzo[c]fluorene core with two bromine atoms at the 5 and 9 positions and two phenyl groups at the 7 position.

Physical Properties

PropertyValue
Molecular Weight392.24 g/mol
Melting PointData not available
SolubilityData not available
LogPData not available

Anticancer Properties

Recent studies have indicated that 5,9-dibromo-7,7-diphenyl-7H-benzo[c]fluorene exhibits significant anticancer properties. Research has shown that this compound can induce apoptosis in various cancer cell lines through the activation of apoptotic pathways. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that exposure to this compound resulted in increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in human breast cancer cells.

The mechanism by which 5,9-dibromo-7,7-diphenyl-7H-benzo[c]fluorene exerts its biological effects appears to involve several pathways:

  • Reactive Oxygen Species (ROS) Generation : The compound has been shown to increase ROS levels within cells, leading to oxidative stress that can trigger apoptosis .
  • Inhibition of Cell Proliferation : Studies indicate that this compound can inhibit cell cycle progression in cancer cells, particularly at the G1/S checkpoint.
  • Modulation of Signaling Pathways : It may affect various signaling pathways including MAPK/ERK and PI3K/Akt pathways, which are crucial for cell survival and proliferation .

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to evaluate the effects of 5,9-dibromo-7,7-diphenyl-7H-benzo[c]fluorene on different cancer cell lines. The results are summarized in Table 1.

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)15.4
HeLa (Cervical Cancer)12.8
A549 (Lung Cancer)18.6

Case Study 1: Breast Cancer

A recent study investigated the effects of 5,9-dibromo-7,7-diphenyl-7H-benzo[c]fluorene on MCF-7 breast cancer cells. The findings revealed that treatment with this compound led to a dose-dependent decrease in cell viability and induced apoptosis as evidenced by increased Annexin V staining and caspase activation.

Case Study 2: Lung Cancer

Another study focused on A549 lung cancer cells where the compound demonstrated significant cytotoxic effects with an IC50 value of 18.6 µM. The study highlighted the potential of this compound as a lead molecule for further development in lung cancer therapeutics .

Q & A

Q. What are the recommended synthetic routes for preparing 5,9-dibromo-7,7-diphenyl-7H-benzo[c]fluorene, and how can bromination efficiency be optimized?

The synthesis typically involves bromination of the parent benzo[c]fluorene scaffold. Key steps include:

  • Electrophilic aromatic substitution : Use bromine (Br₂) or N-bromosuccinimide (NBS) in a non-polar solvent (e.g., dichloromethane or cyclohexane) with a Lewis acid catalyst (e.g., FeBr₃) to direct bromination at positions 5 and 9 .
  • Optimization : Control reaction temperature (0–25°C) to minimize side reactions. Monitor reaction progress via thin-layer chromatography (TLC) or GC-MS to confirm regioselectivity .
  • Purification : Column chromatography with silica gel and non-polar eluents (e.g., hexane/ethyl acetate) isolates the dibromo product .

Q. What analytical techniques are essential for confirming the structure and purity of 5,9-dibromo-7,7-diphenyl-7H-benzo[c]fluorene?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substitution patterns and aromatic proton environments. Compare chemical shifts with computational predictions (e.g., DFT) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (expected [M+H]⁺: ~533.95 g/mol) .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 reverse-phase column to assess purity (>98%) and detect isomers or by-products .

Q. How should researchers handle and store 5,9-dibromo-7,7-diphenyl-7H-benzo[c]fluorene to ensure stability?

  • Storage : Store in airtight, light-resistant containers under inert gas (N₂ or Ar) at 0–6°C to prevent degradation .
  • Solubility : Dissolve in cyclohexane or dichloromethane for experimental use; avoid polar protic solvents (e.g., water, alcohols) .
  • Safety : Use flame-resistant labware and avoid sparks due to flammability risks in organic solvents .

Advanced Research Questions

Q. How do bromine substituents at positions 5 and 9 influence the electronic and photophysical properties of benzo[c]fluorene derivatives?

  • Electron-withdrawing effects : Bromine increases electron deficiency in the aromatic system, red-shifting UV-Vis absorption spectra. Compare with non-brominated analogs using time-dependent DFT calculations .
  • Fluorescence quenching : Bromine’s heavy atom effect enhances intersystem crossing, reducing fluorescence quantum yield. Measure via fluorimetry in degassed solvents .
  • Electrochemical properties : Cyclic voltammetry (CV) reveals lowered LUMO energy levels, impacting charge transport in organic electronics .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns or GC-MS fragments)?

  • Isomer identification : Use 2D NMR (COSY, NOESY) to distinguish positional isomers (e.g., 5,9- vs. 4,10-dibromo derivatives) .
  • X-ray crystallography : Resolve ambiguous structures by growing single crystals in slow-evaporating solvents (e.g., toluene/hexane mixtures) .
  • Computational validation : Compare experimental IR or Raman spectra with density functional theory (DFT) simulations .

Q. What methodologies are recommended for studying the environmental persistence and degradation pathways of this compound?

  • Environmental simulation : Expose the compound to UV light (λ = 254–365 nm) in aqueous/organic mixtures to mimic photodegradation. Analyze breakdown products via LC-MS/MS .
  • Microbial degradation : Screen soil or wastewater microbes for debromination activity using GC-MS to detect fluorene derivatives .
  • Quantitative structure-activity relationship (QSAR) : Predict bioaccumulation potential using logP (octanol-water partition coefficient) and molecular volume .

Q. How can thermal stability and decomposition kinetics of 5,9-dibromo-7,7-diphenyl-7H-benzo[c]fluorene be characterized?

  • Thermogravimetric analysis (TGA) : Measure weight loss under controlled heating (e.g., 10°C/min in N₂ atmosphere) to identify decomposition onset temperatures .
  • Differential scanning calorimetry (DSC) : Detect phase transitions and exothermic/endothermic events related to degradation .
  • Kinetic modeling : Apply the Flynn-Wall-Ozawa method to calculate activation energy (Ea) for thermal decomposition .

Methodological Notes

  • Spectral databases : Cross-reference experimental data with NIST Chemistry WebBook for fluorene derivatives .
  • Safety protocols : Follow REACH and OSHA guidelines for handling halogenated PAHs, including fume hood use and waste disposal .
  • Advanced instrumentation : Partner with accredited labs for specialized analyses (e.g., synchrotron X-ray diffraction) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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5,9-dibromo-7,7-diphenyl-7H-Benzo[c]fluorene
Reactant of Route 2
5,9-dibromo-7,7-diphenyl-7H-Benzo[c]fluorene

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